molecular formula C22H20F2N2O5S2 B11261464 2,5-difluoro-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

2,5-difluoro-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B11261464
M. Wt: 494.5 g/mol
InChI Key: GENJIXYVARUSSW-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This specific compound is characterized by the presence of difluoro, methoxyphenyl, and tetrahydroquinolinyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the tetrahydroquinoline core: This can be achieved through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the sulfonyl group: This step involves the reaction of the tetrahydroquinoline intermediate with a sulfonyl chloride derivative, such as 4-methoxybenzenesulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of a sulfide derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,5-difluoro-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is primarily attributed to its sulfonamide group, which can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s molecular targets and pathways involved include:

    Enzyme inhibition: Binding to the active site of enzymes, preventing substrate access.

    Pathway disruption: Interfering with metabolic pathways essential for bacterial growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,5-difluoro-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is unique due to the presence of the tetrahydroquinoline core, which imparts additional structural complexity and potential biological activity. This structural feature distinguishes it from simpler sulfonamides and may contribute to its enhanced efficacy and specificity in various applications.

Properties

Molecular Formula

C22H20F2N2O5S2

Molecular Weight

494.5 g/mol

IUPAC Name

2,5-difluoro-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide

InChI

InChI=1S/C22H20F2N2O5S2/c1-31-18-6-8-19(9-7-18)33(29,30)26-12-2-3-15-13-17(5-11-21(15)26)25-32(27,28)22-14-16(23)4-10-20(22)24/h4-11,13-14,25H,2-3,12H2,1H3

InChI Key

GENJIXYVARUSSW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F

Origin of Product

United States

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